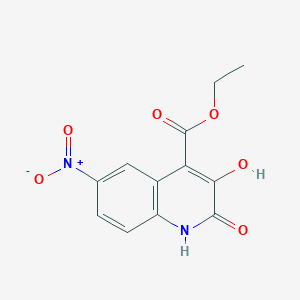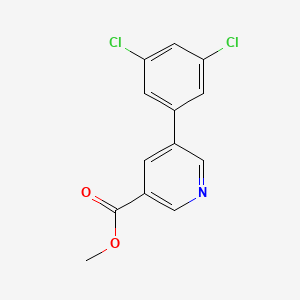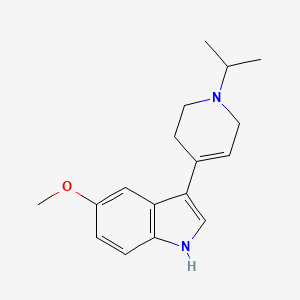
2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that belongs to the class of aromatic ketones It features a naphthalene ring substituted with a methyl group at the 6-position and a phenylamino group at the 2-position of the ethanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnaphthalene and phenylamine.
Friedel-Crafts Acylation: The first step involves the acylation of 6-methylnaphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-methylnaphthalen-2-yl ethanone.
Amination: The second step involves the reaction of 6-methylnaphthalen-2-yl ethanone with phenylamine under acidic conditions to form the final product, 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE: Lacks the methyl group at the 6-position.
1-(6-METHYLNAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE: Has a methylamino group instead of a phenylamino group.
Uniqueness
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is unique due to the presence of both the methyl group on the naphthalene ring and the phenylamino group on the ethanone chain
Propiedades
Número CAS |
62244-87-5 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
2-anilino-1-(6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO/c1-14-7-8-16-12-17(10-9-15(16)11-14)19(21)13-20-18-5-3-2-4-6-18/h2-12,20H,13H2,1H3 |
Clave InChI |
JWJYQFOLTDLBKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)



![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)



![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)

